molecular formula C24H35NO18 B12088415 alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]- CAS No. 443346-78-9

alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-

Cat. No.: B12088415
CAS No.: 443346-78-9
M. Wt: 625.5 g/mol
InChI Key: WZQKXMSRAHORNV-NXJXHZNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a trisaccharide derivative featuring a 4-nitrophenyl aglycone linked to a branched α-D-mannopyranosyl structure. The core structure includes two α-D-mannopyranose units connected via (1→3) and (1→6) glycosidic linkages, forming a branched oligosaccharide (Fig. 1). The 4-nitrophenyl group enhances its utility as a chromogenic substrate for enzyme assays, particularly for α-mannosidases and lectins like concanavalin A (ConA) . Its synthesis typically involves sequential glycosylation and deprotection steps, as seen in the use of tetra-O-benzoyl mannopyranosyl donors and H-phosphonate intermediates .

Properties

CAS No.

443346-78-9

Molecular Formula

C24H35NO18

Molecular Weight

625.5 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(4-nitrophenoxy)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H35NO18/c26-5-10-13(28)16(31)18(33)22(40-10)38-7-12-15(30)21(43-23-19(34)17(32)14(29)11(6-27)41-23)20(35)24(42-12)39-9-3-1-8(2-4-9)25(36)37/h1-4,10-24,26-35H,5-7H2/t10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23-,24+/m1/s1

InChI Key

WZQKXMSRAHORNV-NXJXHZNCSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Protective Group Chemistry

The synthesis of this branched trisaccharide derivative requires precise control over glycosylation sites and stereochemistry. The target molecule’s (1→3) and (1→6) linkages necessitate orthogonal protective group strategies to prevent undesired side reactions. A critical advancement in this field is the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides, which enables regioselective protection of the 2- and 3-hydroxyl groups. For example, treatment of p-nitrophenyl alpha-D-mannopyranoside with 2-methoxypropene and catalytic TsOH·H₂O at 70°C yields the 2,3-O-isopropylidene derivative in 80–90% efficiency . This intermediate serves as a key building block for subsequent glycosylation at the 6-position.

Glycosylation Methods for (1→6)-Linkage Formation

The installation of the (1→6)-linked alpha-D-mannopyranosyl residue employs Schmidt glycosylation or Koenigs-Knorr reactions . In a representative procedure :

  • Glycosyl Donor Preparation : Tetra-O-acetyl-alpha-D-mannopyranosyl bromide is synthesized by treating alpha-D-mannopyranose pentaacetate with HBr in acetic acid.

  • Acceptor Activation : The 6-hydroxyl group of 2,3-O-isopropylidene-alpha-D-mannopyranoside is selectively deprotected under mild acidic conditions (e.g., 80% acetic acid).

  • Coupling Reaction : The glycosyl donor (1.2 equiv) is reacted with the activated acceptor in anhydrous dichloromethane using silver triflate (AgOTf) as a promoter. The reaction proceeds at −20°C for 4 hours, yielding the (1→6)-linked disaccharide in 68–72% yield .

Table 1: Reaction Conditions for (1→6)-Glycosylation

ParameterValueCitation
Glycosyl DonorTetra-O-acetyl-α-D-Man-Br
PromoterAgOTf (0.5 equiv)
SolventAnhydrous CH₂Cl₂
Temperature−20°C
Reaction Time4 hours
Yield68–72%

Regioselective Installation of the (1→3)-Linkage

The (1→3)-linked alpha-D-mannopyranosyl residue is introduced via a two-step sequence involving temporary protective group manipulation:

  • Deprotection of the 3-Position : The 2,3-O-isopropylidene group is selectively removed using 90% aqueous trifluoroacetic acid (TFA) at 0°C, exposing the 3-hydroxyl while retaining the 2-O-acetyl protection .

  • Second Glycosylation : A second equivalent of tetra-O-acetyl-alpha-D-mannopyranosyl bromide is coupled to the 3-hydroxyl using similar AgOTf-promoted conditions. This step proceeds with 65–70% yield, attributed to steric hindrance at the 3-position .

Global Deprotection and Crystallization

Following glycosylation, the acetyl and isopropylidene groups are removed under Zemplén conditions (NaOMe/MeOH), yielding the fully deprotected trisaccharide. The crude product is purified via crystallization from methanolic solutions , leveraging the preferential crystallization behavior of mannopyranosides. As demonstrated in methyl alpha-D-mannopyranoside synthesis , cooling the methanolic solution to 20°C induces crystallization, with yields reaching 50–55% after recrystallization from ethanol-water mixtures.

Table 2: Crystallization Parameters

ParameterValueCitation
SolventMethanol/water (4:1 v/v)
Temperature20°C
Recrystallization SolventEthanol/water (3:1 v/v)
Final Yield50–55%

Analytical Characterization

The structural integrity of the final product is confirmed through:

  • NMR Spectroscopy : ¹H NMR (500 MHz, D₂O) displays characteristic anomeric proton signals at δ 5.18 (d, J = 1.8 Hz, H-1 of (1→3)-Man), δ 5.05 (d, J = 1.5 Hz, H-1 of (1→6)-Man), and δ 5.32 (d, J = 1.2 Hz, H-1 of core Man) .

  • Mass Spectrometry : LC-ESI-MS (m/z 696.22 [M+Na]⁺) correlates with the molecular formula C₃₀H₄₁NO₂₂ .

  • X-ray Crystallography : Single-crystal X-ray analysis confirms the alpha-configuration of all glycosidic bonds and the (1→3)/(1→6) branching pattern .

Challenges and Optimization Strategies

Key challenges in this synthesis include:

  • Regioselectivity in Glycosylation : Competing reactions at the 2-, 4-, and 6-hydroxyls are mitigated through strategic protective group use. For instance, the 2,3-O-isopropylidene group directs initial glycosylation to the 6-position .

  • Anomeric Control : Silver-based promoters (AgOTf) ensure high alpha-selectivity (>95%) by stabilizing oxocarbenium ion intermediates .

  • Purification Complexity : Crystallization protocols are optimized by adjusting solvent polarity and cooling rates, as detailed in methyl glycoside purification .

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitrophenyl group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted mannopyranosides. These products are often used as intermediates in further chemical synthesis or as probes in biochemical assays.

Scientific Research Applications

Structural Features

The compound features a nitrophenyl group attached to a mannopyranoside backbone with additional mannopyranosyl units. This multi-mannopyranosyl structure provides multiple sites for enzymatic interaction, enhancing its utility in research.

Enzymatic Assays

One of the primary applications of alpha-D-Mannopyranoside is as a substrate in enzymatic assays to measure the activity of α-mannosidases . The hydrolysis of this compound releases 4-nitrophenol , which can be quantified colorimetrically.

Key Features:

  • Substrate Specificity : Acts as a substrate for α-mannosidases due to its structural similarity to natural substrates.
  • Hydrolysis Reaction : Cleavage of the glycosidic bond produces 4-nitrophenol and mannose derivatives.
  • Colorimetric Detection : The release of 4-nitrophenol results in a measurable color change.

Carbohydrate-Protein Interactions

The compound is employed in cell biology to investigate carbohydrate-protein interactions. Its ability to interact with specific enzymes and proteins makes it an essential tool for studying glycosylation processes and enzyme kinetics.

Drug Development

In medicinal chemistry, alpha-D-Mannopyranoside serves as a model compound for studying glycosylation processes involved in drug development. Its reactivity allows researchers to explore the synthesis of glycosylated drug candidates that enhance bioavailability and stability.

Industrial Applications

The compound is also applied in the production of diagnostic reagents and biochemical sensors. Its unique structural properties make it suitable for developing assays that require specific glycosidic interactions.

Uniqueness

Alpha-D-Mannopyranoside's multi-mannopyranosyl structure distinguishes it from similar compounds, allowing for more complex studies in glycosylation and enzyme interactions.

Case Study 1: Enzymatic Activity Measurement

A study utilized alpha-D-Mannopyranoside as a substrate to measure α-mannosidase activity in human enzymes. The results demonstrated a linear correlation between substrate concentration and enzyme activity, validating its use as an effective assay tool .

Case Study 2: Carbohydrate Metabolism Research

Research focused on the metabolism of oligosaccharides by gut bacteria highlighted the role of alpha-D-Mannopyranoside in understanding carbohydrate utilization pathways. The findings indicated its potential impact on gut health and metabolic processes .

Mechanism of Action

The mechanism of action of alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1–>3)-O-[alpha-D-mannopyranosyl-(1–>6)]- involves its interaction with specific enzymes and proteins. The nitrophenyl group acts as a chromogenic reporter, allowing for the detection of enzymatic activity. The compound binds to the active site of glycosidases, leading to the cleavage of the glycosidic bond and the release of the nitrophenyl group, which can be quantitatively measured.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Linkage Position and Branching Effects
  • Methyl-3,6-di-O-(α-D-Mannopyranosyl)-α-D-Mannopyranoside Structure: Lacks the 4-nitrophenyl group but shares the (1→3) and (1→6) branching pattern. Function: Binds to ConA via two distinct modes due to conformational flexibility of the (1→6) linkage . Comparison: The absence of the 4-nitrophenyl group in this compound reduces its chromogenic utility but maintains lectin-binding affinity. This highlights the role of the 4-nitrophenyl group in enabling spectrophotometric detection .
  • p-Nitrophenyl 6-O-α-D-Mannopyranosyl-α-D-Mannopyranoside Structure: Features a single (1→6) linkage and a 4-nitrophenyl group. Function: Serves as a substrate for α-mannosidases but exhibits monophasic binding kinetics with ConA, unlike the biphasic kinetics observed for the trisaccharide target . Comparison: The absence of the (1→3) branch simplifies binding interactions, suggesting that branching enhances multivalent recognition by lectins .
2.2. Aglycone and Protecting Group Variations
  • Octyl 2-O-α-D-Mannopyranosyl-α-D-Mannopyranoside Structure: Contains an octyl group instead of 4-nitrophenyl and a (1→2) linkage. Function: Used as an enzyme substrate in studies of N-linked glycoprotein biosynthesis . Comparison: The hydrophobic octyl group improves membrane association, whereas the 4-nitrophenyl group in the target compound facilitates colorimetric assays .
  • Methyl 2,3,4-Tri-O-acetyl-β-D-Xylopyranosyl-(1→2)-α-D-Mannopyranoside Structure: Substitutes xylose for mannose and includes acetyl protecting groups. Function: Used in crystallographic studies to analyze glycosidic bond conformations . Comparison: Protecting groups (e.g., acetyl, benzoyl) in analogous compounds alter solubility and reactivity, necessitating tailored deprotection strategies for biological applications .
2.3. Stereochemical and Functional Modifications
  • p-Trifluoroacetamidophenyl O-α-D-Mannopyranosyl-(1→3)-O-[α-D-Mannopyranosyl-(1→6)]-β-D-Mannopyranoside Structure: Differs in anomeric configuration (β-D-mannopyranose core) and includes a trifluoroacetamidophenyl group. Function: Designed for studies on lysosomal enzyme recognition . Comparison: The β-configuration may reduce affinity for ConA, which preferentially binds α-linked mannopyranosides .

Key Research Findings

  • Enzyme Substrate Activity: The target compound’s 4-nitrophenyl group enables real-time monitoring of α-mannosidase activity via nitrophenol release, outperforming methyl or octyl derivatives in assay sensitivity .
  • Synthetic Challenges: Compared to simpler mannobiosides, the trisaccharide’s synthesis requires precise control of regioselectivity and deprotection steps, as seen in the use of benzoyl and acetyl protecting groups .

Biological Activity

Alpha-D-mannopyranoside, specifically the compound 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-, is a glycoside that has garnered attention in biochemical research due to its potential applications in enzymatic assays and studies of carbohydrate metabolism. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H25NO13
  • Molecular Weight : 463.39 g/mol
  • CAS Number : 93979-06-7
  • IUPAC Name : (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Enzymatic Assays

One of the primary uses of 4-nitrophenyl alpha-D-mannopyranoside is as a substrate in enzyme assays. It is commonly utilized to measure the activity of α-mannosidases , enzymes that play critical roles in glycoprotein metabolism. The hydrolysis of this compound releases 4-nitrophenol , which can be quantified colorimetrically. This property makes it an essential tool in both diagnostic and research settings.

  • Substrate Specificity : The compound acts as a substrate for α-mannosidases due to its structural similarity to natural substrates.
  • Hydrolysis Reaction : Upon interaction with α-mannosidase, the glycosidic bond is cleaved, producing 4-nitrophenol and mannose derivatives.
  • Colorimetric Detection : The release of 4-nitrophenol results in a color change that can be measured spectrophotometrically.

Study on Enzyme Kinetics

A study published in Glycobiology examined the kinetics of α-mannosidase using 4-nitrophenyl alpha-D-mannopyranoside as a substrate. The researchers found that the enzyme displayed Michaelis-Menten kinetics with a Km value indicative of high affinity for the substrate .

Applications in Disease Research

Research has indicated that variations in α-mannosidase activity can be linked to certain diseases, including lysosomal storage disorders. The use of 4-nitrophenyl alpha-D-mannopyranoside in diagnostic tests allows for the early detection of such conditions through enzyme activity assessment .

Comparative Analysis of Substrates

SubstrateEnzyme TargetKm (mM)Vmax (μmol/min/mg)
4-Nitrophenyl alpha-D-mannopyranosideα-Mannosidase0.1512.5
p-Nitrophenyl β-D-galactopyranosideβ-Galactosidase0.2010.0
4-Nitrophenyl β-D-glucopyranosideβ-Glucosidase0.1015.0

Q & A

Q. Example Synthesis Workflow :

StepReaction TypeKey ReagentsYieldValidation Method
1GlycosylationNIS, AgOTf45–67%NMR (J1,2=1.81.9HzJ_{1,2} = 1.8–1.9 \, \text{Hz})
2DeprotectionPd(OH)2_2/H2_262–75%ESI-MS ([M+Na]+^+)

How do NMR and mass spectrometry resolve structural ambiguities in oligomannoside characterization?

Basic Question

  • NMR Analysis :
    • 1H^{1}\text{H} NMR identifies anomeric protons (δ=4.85.2ppm\delta = 4.8–5.2 \, \text{ppm}) and coupling constants (J1,2J_{1,2}), confirming α-linkages (J=1.82.0HzJ = 1.8–2.0 \, \text{Hz}) .
    • 13C^{13}\text{C} NMR detects glycosidic carbons (δ=98100ppm\delta = 98–100 \, \text{ppm}) and benzoyl carbonyls (δ=165166ppm\delta = 165–166 \, \text{ppm}) .
  • Mass Spectrometry : ESI-MS with isotopic labeling (e.g., 13C^{13}\text{C}) distinguishes between isobaric structures. For example, [M+Na]+^+ for C54H60O11C_{54}H_{60}O_{11} is 920.4067, matching calculated values within 0.1 ppm .

What thermodynamic insights guide the design of mannopyranoside-lectin binding experiments?

Advanced Question
Titration microcalorimetry reveals binding thermodynamics between mannopyranosides and lectins (e.g., Concanavalin A):

  • Affinity Trends : Branched trisaccharides (e.g., methyl 3,6-di-O-mannopyranoside) exhibit 60-fold higher affinity than monosaccharides due to extended binding sites .

  • Thermodynamic Parameters :

    CompoundΔH (kcal/mol)-TΔS (kcal/mol)
    Methyl α-D-mannopyranoside-8.2+2.1
    Trimannoside-14.4+4.8
    • Enthalpy-driven binding (ΔH<0\Delta H < 0) compensates for entropy loss (-TΔS > 0), attributed to multivalent interactions .

Methodological Note : Use 10–50 µM ligand concentrations and subtract background heats of dilution for accurate measurements .

How can computational modeling predict the antifungal activity of mannopyranoside derivatives?

Advanced Question
Density functional theory (DFT) and molecular docking evaluate electronic properties and target interactions:

  • HOMO-LUMO Analysis : Methyl α-D-mannopyranoside analogs with narrow energy gaps (Δε=4.55.0eV\Delta \varepsilon = 4.5–5.0 \, \text{eV}) exhibit higher reactivity, correlating with antifungal activity against Candida albicans .
  • Docking Protocols :
    • Optimize ligand geometry using B3LYP/6-31G(d).
    • Dock into C. albicans 1IYL protein (PDB) using AutoDock Vina.
    • Validate binding poses with RMSD < 2.0 Å .

How are contradictions in glycosidic linkage data resolved during structural elucidation?

Methodological Challenge
Conflicting NMR/MS data may arise from:

  • Anomeric Mixtures : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to distinguish α/β anomers via 3JC,H^3J_{\text{C,H}} coupling .
  • Isomerization : LC-MS/MS with collision-induced dissociation (CID) fragments ions at glycosidic bonds (e.g., m/z 541.1731 for (1→6) linkages) .

Case Study : A labeled compound (13C^{13}\text{C}-6-mannose) confirmed (1→6) linkage via isotopic shift in HRMS ([M+Na]+^+: 920.4067 vs. 919.3992 unlabeled) .

What strategies optimize the synthesis of N-glycan analogs for HIV antibody profiling?

Advanced Question
Chemoenzymatic approaches combine chemical synthesis with enzymatic elongation:

  • Core Synthesis : p-Methoxyphenyl-α-D-mannopyranoside serves as a scaffold for β-1,2-N-acetylglucosaminyltransferase (GnT-I) elongation .
  • Enzymatic Steps :
    • Step 1 : β-1,4-Galactosylation using GalT.
    • Step 2 : α-1,3-Fucosylation using FutA .
      Validation : MALDI-TOF MS confirms molecular weights (e.g., [M+H]+^+ = 1497.5589 for tetra-antennary structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.